trans-4-tert-Butylcyclohexanecarboxylic acid

Solid-state characterization Quality control Stereochemical purity

trans-4-tert-Butylcyclohexanecarboxylic acid (CAS 943-29-3) is a conformationally locked, all-equatorial cycloaliphatic monocarboxylic acid containing a bulky tert-butyl substituent at the 4-position of the cyclohexane ring. This compound is the trans stereoisomer of 4-tert-butylcyclohexanecarboxylic acid and is supplied as a discrete, single-stereoisomer product with a purity typically ≥98% (GC) and a melting point of 174–178°C.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 943-29-3
Cat. No. B153613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-tert-Butylcyclohexanecarboxylic acid
CAS943-29-3
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC(CC1)C(=O)O
InChIInChI=1S/C11H20O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)
InChIKeyQVQKEGYITJBHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-tert-Butylcyclohexanecarboxylic acid (CAS 943-29-3): Sterochemically Defined Cycloaliphatic Carboxylic Acid for Research and Industrial Procurement


trans-4-tert-Butylcyclohexanecarboxylic acid (CAS 943-29-3) is a conformationally locked, all-equatorial cycloaliphatic monocarboxylic acid containing a bulky tert-butyl substituent at the 4-position of the cyclohexane ring [1]. This compound is the trans stereoisomer of 4-tert-butylcyclohexanecarboxylic acid and is supplied as a discrete, single-stereoisomer product with a purity typically ≥98% (GC) and a melting point of 174–178°C . It is classified as a Bronsted acid and has been annotated as a metabolite in the ChEBI database [2]. The rigid chair conformation enforced by the equatorial tert-butyl group makes it a valuable building block for structure–activity relationship (SAR) studies, stereoselective synthesis, and analytical method development where conformational ambiguity must be eliminated.

Why the cis/trans Mixture or cis Isomer Cannot Substitute for Pure trans-4-tert-Butylcyclohexanecarboxylic acid


The cis isomer (CAS 943-28-2) and the commercial cis/trans mixture (CAS 5451-55-8) exhibit fundamentally different solid-state, conformational, and reactivity properties that preclude their interchangeability with the pure trans isomer. The trans isomer adopts a diequatorial conformation with the carboxyl group locked equatorial by the bulky tert-butyl group, while the cis isomer places the carboxyl group axial, resulting in only ~1% equatorial carboxyl conformation at 30°C [1]. This conformational dichotomy translates into a ~59°C melting point differential (trans ~176°C vs. cis ~117°C), a ~25% difference in acid-catalyzed esterification rate, and distinct NMR spectroscopic signatures . For applications requiring stereochemical integrity—including SAR studies, ligand design, and analytical reference standards—substituting the mixture or the cis isomer introduces conformational heterogeneity that can confound structure–property correlations, alter reaction kinetics, and compromise assay reproducibility [2].

Quantitative Differential Evidence: trans-4-tert-Butylcyclohexanecarboxylic acid vs Its Closest Comparators


Melting Point: 59°C Differential Enables Unambiguous Identity Verification and Solid-State Purity Assessment

The pure trans isomer (CAS 943-29-3) exhibits a melting point of 174–178°C (typically reported as 176°C), while the pure cis isomer (CAS 943-28-2) melts at 116–121°C (typically 117°C). The commercial cis/trans mixture (CAS 5451-55-8) shows an intermediate melting point of 148°C . This ~59°C differential provides a straightforward, instrument-free method for stereochemical identity confirmation and batch-to-batch consistency assessment. The sharp melting range of the trans isomer (ΔT ≈ 4°C) is consistent with a homogeneous, single-stereoisomer crystalline phase, whereas the mixture's lower and broader melting behavior reflects solid-solution or eutectic formation .

Solid-state characterization Quality control Stereochemical purity Thermal analysis

Conformational Locking: trans Isomer Maintains ≥99% Equatorial Carboxyl Group vs ~1% for cis Isomer at 30°C

Chapman et al. (1967) demonstrated through kinetic analysis of acid-catalyzed esterification that the cis-4-tert-butylcyclohexanecarboxylic acid contains only about 1% of the conformation with an equatorial carboxyl group at 30°C, whereas the trans isomer adopts the diequatorial conformation with the carboxyl group overwhelmingly equatorial [1]. This is corroborated by the earlier observation that the rate coefficient for trans-4-t-butylcyclohexanecarboxylic acid agrees very closely with that for trans-decalin-2β-carboxylic acid (a fixed equatorial model), while the cis isomer's rate is approximately 25% greater than the corresponding axial model compound [1]. The tert-butyl group's conformational free energy preference (A-value ≈ 4.9 kcal/mol) effectively locks the cyclohexane ring, ensuring that the trans isomer presents the carboxyl group in a single, predictable spatial orientation [2].

Conformational analysis Stereoelectronic effects SAR studies Ligand design

Stereospecific Reactivity: cis-4-tert-Butyl Acid Shows ~25% Higher Acid-Catalyzed Esterification Rate Than the All-Equatorial trans Model

In the acid-catalyzed esterification of 4-tert-butylcyclohexanecarboxylic acids in methanol at 30°C, Chapman et al. (1967) reported that the rate coefficient for cis-4-t-butylcyclohexanecarboxylic acid is about 25% greater than that for the trans-decalin-2α-acid (a fixed axial carboxyl model), while the trans-4-t-butyl isomer's rate coefficient closely matches that of trans-decalin-2β-carboxylic acid (a fixed equatorial model) [1]. This quantitative reactivity difference arises because the axial carboxyl group in the cis isomer benefits from reduced steric compression in the transition state for esterification relative to the equatorial carboxyl group in the trans isomer. The trans isomer's reactivity thus serves as a benchmark for the 'pure equatorial' carboxyl reactivity, making it a critical reference compound for physical organic studies [1].

Reaction kinetics Stereoelectronic effects Esterification Physical organic chemistry

Validated Stereochemical Probe for sEH Inhibitor Development: trans Isomer Used as Defined Building Block in Cycloalkylamide SAR

4-tert-Butylcyclohexanecarboxylic acid (predominantly trans) has been specifically employed as a reactant in the synthesis of cycloalkylamide derivatives evaluated as inhibitors of human soluble epoxide hydrolase (sEH) . In the structure–activity relationship study by Kim et al. (2011, J. Med. Chem. 54, 1752–1761), a cyclohexane ring (C6) at the left side of the amide function was identified as the minimum ring size necessary to yield reasonable sEH inhibition potency [1]. The conformational rigidity of the trans-4-tert-butylcyclohexyl scaffold makes it particularly suitable for exploring stereochemical contributions to sEH binding, in contrast to the conformationally heterogeneous cis isomer or the unsubstituted cyclohexanecarboxylic acid which lacks the tert-butyl conformational anchor [2].

Soluble epoxide hydrolase Cycloalkylamide inhibitors Medicinal chemistry SAR

NMR-Verified Stereochemical ΔpKa: Measurable Difference in Acid Dissociation Between cis and trans Isomers

Perrin and Fabian (1996) developed a multicomponent NMR titration method and applied it to measure the ΔpKa between the two stereoisomers of 4-tert-butylcyclohexanecarboxylic acid in both CD3OD/D2O and DMSO-d6 using 1H and 13C NMR [1]. The thermodynamic parameters ΔΔH° and ΔΔS° were evaluated from the temperature dependence of the ΔpKa, confirming that the stereochemical difference translates into a real, measurable difference in acid dissociation behavior [1]. This stands in contrast to the commercial cis/trans mixture (CAS 5451-55-8), which exhibits a single predicted pKa of 4.92±0.10 that masks the underlying stereochemical heterogeneity . The cis isomer alone has a predicted pKa of 5.03±0.25, suggesting that the trans isomer may be slightly more acidic [2].

NMR titration pKa determination Stereochemical effects Acid–base chemistry

Proven Application Scenarios Where trans-4-tert-Butylcyclohexanecarboxylic acid Delivers Verifiable Advantage


Stereochemical Reference Standard for Conformational Analysis and Physical Organic Chemistry

The trans isomer serves as a gold-standard 'all-equatorial' carboxyl model compound for conformational analysis. Because the tert-butyl group locks the cyclohexane ring with the carboxyl group in the equatorial position (≥99% at 30°C), this compound enables researchers to establish baseline reactivity parameters for equatorial carboxylic acids against which axial or conformationally mobile analogs can be compared [1]. The Chapman series of papers (Parts IV–VIII, 1964–1968) established this paradigm, and the compound continues to be used in modern conformational studies requiring a fixed stereoelectronic reference point.

Structure–Activity Relationship (SAR) Studies for sEH and Related Enzyme Inhibitors

In medicinal chemistry programs targeting soluble epoxide hydrolase (sEH), the trans-4-tert-butylcyclohexanecarboxylic acid scaffold provides a rigid, lipophilic cyclohexyl framework that presents the carboxylic acid in a defined equatorial orientation for amide bond formation [2]. The Kim et al. (2011) sEH inhibitor SAR study established that a C6 cycloalkyl ring is the minimum requirement for enzyme inhibition, and the conformational homogeneity of the trans isomer ensures that observed potency differences can be attributed to stereoelectronic effects rather than conformational averaging [2]. Procurement of the pure trans isomer (>98%) eliminates the confounding factor of cis contamination that could otherwise introduce axial carboxyl presentation into the inhibitor library.

Analytical Reference Material for Naphthenic Acid Quantitation in Petroleum and Wastewater Matrices

trans-4-tert-Butylcyclohexanecarboxylic acid has been validated as an effective analytical tool for determining the concentrations of naphthenic compounds in wastewater and petroleum samples . As a structurally well-defined, single-stereoisomer surrogate for the complex mixtures of cycloaliphatic carboxylic acids found in oil sands process-affected water, the trans isomer offers reproducible chromatographic and mass spectrometric behavior. Its sharp melting point (174–178°C) and high purity facilitate accurate standard preparation, while its distinct retention time and mass spectrum (available in the NIST library) enable unambiguous identification in complex environmental matrices [3].

Stereoselective Synthesis of Pharmaceutical Intermediates Requiring Conformational Rigidity

The trans isomer is employed as a building block in the synthesis of pharmaceutical intermediates where conformational rigidity is required for target binding . The bulky tert-butyl group not only locks the cyclohexane conformation but also provides significant steric hindrance that can be exploited to control diastereoselectivity in subsequent transformations. The Sigma-Aldrich product listing notes its use in preparing N-((S)-3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4-tert-butylcyclohexanecarboxamide, demonstrating its utility in constructing complex drug-like molecules with defined stereochemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-4-tert-Butylcyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.